3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one
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Overview
Description
3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one is a heterocyclic compound that contains a benzothiazole ring substituted with acetyl and nitro groups. Compounds containing benzothiazole rings are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one typically involves the nitration of 3-acetyl-1,3-benzothiazol-2(3H)-one. This can be achieved by treating the starting material with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution Reagents: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products
Reduction: 3-acetyl-6-amino-1,3-benzothiazol-2(3H)-one.
Oxidation: 3-carboxy-6-nitro-1,3-benzothiazol-2(3H)-one.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Used as intermediates in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology
- Investigated for their potential as antimicrobial agents.
- Studied for their enzyme inhibition properties.
Medicine
- Explored for their potential use in drug development, particularly as anticancer agents.
- Evaluated for their anti-inflammatory and analgesic properties.
Industry
- Used in the production of dyes and pigments.
- Employed in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one depends on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-1,3-benzothiazol-2(3H)-one
- 6-nitro-1,3-benzothiazol-2(3H)-one
- 3-acetyl-6-chloro-1,3-benzothiazol-2(3H)-one
Uniqueness
3-acetyl-6-nitro-1,3-benzothiazol-2(3H)-one is unique due to the presence of both acetyl and nitro groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
51360-58-8 |
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Molecular Formula |
C9H6N2O4S |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
3-acetyl-6-nitro-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H6N2O4S/c1-5(12)10-7-3-2-6(11(14)15)4-8(7)16-9(10)13/h2-4H,1H3 |
InChI Key |
LWERWZAKFWFNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O |
Origin of Product |
United States |
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